![molecular formula C14H9Cl2NO3 B1145970 2-[(2,6-二氯-4-氧代-2,5-环己二烯-1-亚基)氨基]-苯乙酸 CAS No. 928343-25-3](/img/new.no-structure.jpg)

2-[(2,6-二氯-4-氧代-2,5-环己二烯-1-亚基)氨基]-苯乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

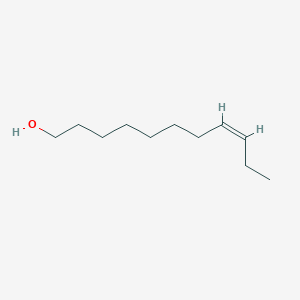

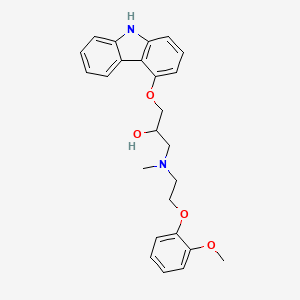

4'-hydroxydiclofenac quinone imine is a quinone imine that is a metabolite of diclofenac arising from 4'-hydroxylation followed by oxidation. It has a role as a metabolite. It is a quinone imine and an organochlorine compound. It is functionally related to a diclofenac.

科学研究应用

杀虫剂合成

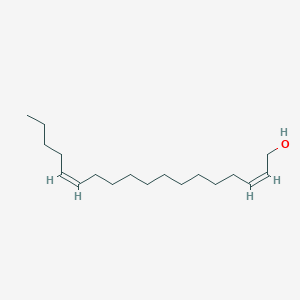

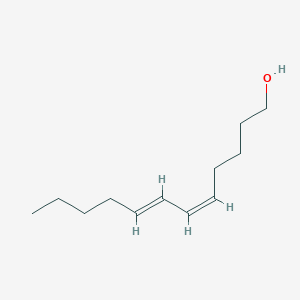

该化合物是菲普隆合成中的关键成分,菲普隆是一种超级有效且安全的杀虫剂 {svg_1}. 菲普隆是一种高度取代的吡唑类杂环化合物,在农业和非农业领域均有效 {svg_2}. 它对多种农作物害虫有效,包括蝗虫、棉铃虫、稻虫、白蚁、家蝇、果蝇和蓟马 {svg_3}.

合成化学研究

该化合物已在各种合成和分析化学研究中得到探索. 相关环己二烯基衍生物的合成通常涉及环化反应.

分子结构分析

含有环己二烯基部分的化合物的分子和晶体结构一直是化学研究的兴趣所在. X射线衍射分析通常用于理解这些化合物的结构.

化学反应和性质

涉及环己二烯基衍生物的化学反应可能非常多样. 例如,此类化合物与不同反应物的反应性会导致多种产物.

合成和结构性质

对相关化合物的研究表明,人们对复杂分子的合成和结构性质有着浓厚的兴趣. 研究阐明了通过涉及三氯乙醛和取代苯胺的反应形成新的取代化合物.

降解过程

已对类似于该化学物质的结构基序的化合物(如尼西他酮)的降解过程进行了研究,以了解其在不同条件下的稳定性. 这项研究对于评估这些化合物的环境影响和潜在的治疗用途至关重要.

潜在的生物活性

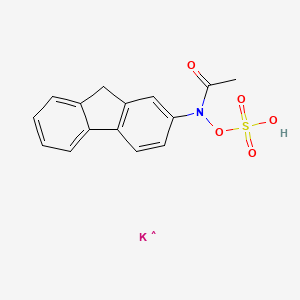

对有机锡(IV)配合物的检查,包括那些衍生自与 2-[(2,6-二氯-4-氧代-2,5-环己二烯-1-亚基)氨基]-苯乙酸的结构相关的羧酸的配合物,揭示了显著的抗结核活性.

作用机制

Target of Action

It is known that the compound is a key component in the synthesis of fipronil, a super-effective and safe pesticide. Therefore, it can be inferred that the compound may interact with similar targets as Fipronil.

Mode of Action

Given its structural similarity to fipronil, it might interact with its targets in a similar manner. Fipronil acts by blocking the GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels in the central nervous system of insects, resulting in their death.

Biochemical Pathways

Based on its role in the synthesis of fipronil, it can be inferred that it might affect the GABAergic and glutamatergic signaling pathways.

Result of Action

Given its role in the synthesis of fipronil, it can be inferred that it might have similar insecticidal effects.

Action Environment

Therefore, these factors might also influence the action of this compound.

This compound represents an interesting area for future research due to its role in the synthesis of Fipronil, a widely used pesticide.

属性

CAS 编号 |

928343-25-3 |

|---|---|

分子式 |

C14H9Cl2NO3 |

分子量 |

310.1 g/mol |

IUPAC 名称 |

2-[2-[(2,6-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl]acetic acid |

InChI |

InChI=1S/C14H9Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7H,5H2,(H,19,20) |

InChI 键 |

SKLQQURDEJYWEY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)CC(=O)O)N=C2C(=CC(=O)C=C2Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。